molecular formula C4H9NO2 B165905 Butyl nitrite CAS No. 544-16-1

Butyl nitrite

Cat. No.: B165905
CAS No.: 544-16-1
M. Wt: 103.12 g/mol
InChI Key: JQJPBYFTQAANLE-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Butyl nitrite, like other alkyl nitrites, is a potent vasodilator . Its primary targets are the involuntary muscles, especially the blood vessel walls and the anal sphincter . It functions as a source of nitric oxide, which signals for relaxation of these muscles .

Mode of Action

The antianginal action of this compound is thought to be the result of a reduction in systemic and pulmonary arterial pressure (afterload) and decreased cardiac output due to peripheral vasodilation, rather than coronary artery dilation . As an antidote (to cyanide poisoning), this compound promotes the formation of methemoglobin, which combines with cyanide to form non-toxic cyanmethemoglobin .

Biochemical Pathways

This compound, as an alkyl nitrite, is part of the nitrogen cycle, which involves four reduction pathways and two oxidation pathways . The compound is activated via the fumarate addition pathway in anaerobic environments . This pathway is used by certain bacteria to degrade ethane, propane, and butane under anoxic conditions .

Pharmacokinetics

This compound vapors are absorbed rapidly through the pulmonary alveoli, manifesting therapeutic effects within one minute after inhalation . The compound is primarily eliminated by inhalation, either as an unchanged compound or as metabolites .

Result of Action

The primary effects of this compound include hypotension, headache, flushing of the face, tachycardia, dizziness, and relaxation of involuntary muscles . As an inhalant, it also has a psychoactive effect, which has led to its recreational use . The effects of this compound inhalation occur rapidly and are very intense for a period of minutes .

Action Environment

Environmental factors can influence the action of this compound. For instance, in anaerobic environments, nitrate serves as an additional electron sink for butane . The presence of sulfide results in significantly lower denitrification rates . Furthermore, the influence of nitrification inhibitors on gross N mineralization rate is dependent on the type of inhibitor .

Preparation Methods

Synthetic Routes and Reaction Conditions: Butyl nitrite is typically synthesized by the reaction of butanol with nitrous acid. The nitrous acid is generated in situ by reacting sodium nitrite with a mineral acid such as hydrochloric acid. The reaction proceeds as follows:

C₄H₉OH + HNO₂ → C₄H₉ONO + H₂O\text{C₄H₉OH + HNO₂ → C₄H₉ONO + H₂O} C₄H₉OH + HNO₂ → C₄H₉ONO + H₂O

The reaction is carried out under controlled conditions to ensure the efficient formation of this compound .

Industrial Production Methods: In industrial settings, this compound is produced continuously by mixing butanol, an acid (such as hydrochloric acid), and sodium nitrite in a mixing device that provides a pressure drop of at least 1 bar. This method ensures a low content of unreacted butanol and high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Butyl nitrite undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its balance of volatility and stability, making it effective for both recreational and industrial applications. Its synthesis is relatively straightforward, and it has a distinctive fruity odor that differentiates it from other alkyl nitrites .

Properties

IUPAC Name

butyl nitrite
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InChI

InChI=1S/C4H9NO2/c1-2-3-4-7-5-6/h2-4H2,1H3
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InChI Key

JQJPBYFTQAANLE-UHFFFAOYSA-N
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Canonical SMILES

CCCCON=O
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Molecular Formula

C4H9NO2
Record name BUTYL NITRITE
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DSSTOX Substance ID

DTXSID8049418
Record name N-Butylnitrite
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Molecular Weight

103.12 g/mol
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Physical Description

Butyl nitrite appears as a yellow oily liquid with a pleasant odor. A mixture of isomers (n-butyl, sec-butyl and tert-butyl). Slightly soluble in water. Slightly less dense than water. Vapors are much heavier than air. Toxic by ingestion, mildly toxic by inhalation. Used to make fuel for jet airplanes., Oily liquid; [Merck Index]
Record name BUTYL NITRITE
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Vapor Pressure

81.3 [mmHg]
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CAS No.

544-16-1
Record name BUTYL NITRITE
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Record name BUTYL NITRITE
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Synthesis routes and methods

Procedure details

It is well-known that during the two-step reaction process of preparing ethylene glycol by synthesis gas, the selection of the CO coupling route of producing oxalate is very important. In view of the practical industrial applications, it is generally thought that the technical route of firstly producing dimethyl oxalate by CO coupling, and then hydrogenating dimethyl oxalate to produce ethylene glycol is the most feasible. However, the CO coupling reaction course needs to consume NO. Therefore, during supplementing the NO raw material to the process of producing dimethyl oxalate by CO coupling, under general situations, methanol, oxygen and NO are used to be subjected to oxidative esterification, and then the nonreactive gases are exhausted by the method of combining compression, condensation and alcohol absorption, and then methyl nitrite resulting from NO reaction is introduced into the system and reacted. However, the encountered problem is that the boiling point (−16.5° C.) of methyl nitrite is rather low, and methyl nitrite is a gas at the normal temperature. Thus, the method of combining compression, condensation and alcohol absorption should be used, resulting in the high costs of operation energy and the poor effects. Nevertheless, in, e.g., one embodiment of the present invention, an oxidative esterification reactor I and the coupling reaction I are introduced into the NO supplementing system, and thereby ethanol, propanol or butanol are firstly subjected to oxidative esterification with oxygen and NO to produce ethyl nitrite, propyl nitrite or butyl nitrite; then the nonreactive inert components introduced into the nitride oxide as the raw material are directly exhausted by simple separation or further treated; then the amount of nitride oxides or nitrous acid esters in the exhausted gases can be restricted to below a comparatively low amount; next, ethyl nitrite (a boiling point of 15° C.), propyl nitrite (a boiling point of 39° C.) or butyl nitrite (a boiling point of 75° C.) and the CO gas I are fed into the coupling reactor Ito be subjected to the coupling reaction so as to produce diethyl oxalate, dipropyl oxalate or dibutyl oxalate; meanwhile, the reaction releases NO; NO from the reaction and unreacted CO and the newly supplemented oxygen and methanol enter the reactor II to produce methyl nitrite; then compression and condensation are no longer required; after separation is carried out by directly using the conventional pressure or temperature, methyl nitrite is mixed with the CO gas II and fed into the coupling reactor II to continue the reaction; NO resulting from the reaction directly enters the entrance of the reactor II for being recycled; the coupling reactor II is the primary reactor of the coupling reaction course, and the coupling reactor I is the reactor of the NO supplementing system performing the assistant function; most of the CO raw materials are reacted through the reactor II to produce dimethyl oxalate. Researchers found that the oxidative esterification of nitride oxides with oxygen and alcohols to produce alkyl nitrite is a quick reaction, while the side reactions of generating nitric acid etc. are slightly slower. The reaction rate of the oxidative esterification course of NO is mainly affected by the resistance of gas-liquid mass transfer. If the gas-liquid mass transfer efficiency is effectively increased, the probability of generating N2O4 can be further effectively reduced, thereby further reducing the losses of nitride oxides or nitrous acid esters. On the basis of the sufficient studies of the features of the oxidative esterification of nitride oxides and oxygen and alcohols, the technical solution of the present invention further proposes the use of the supergravity rotating bed reactor as the reactor of oxidative esterification for fully utilizing the prominent advantage possessed by the supergravity rotating bed reactor which can exponentially increase the gas-liquid mass transfer efficiency and furthermore more effectively promoting the primary reaction and greatly inhibiting the occurrences of side reactions, thereby increasing the utilization efficiencies of the raw materials like NO. In a word, the present invention adequately makes use of the differences of the boiling points of distinct nitrous acid esters and fully utilizes the advantage of the high efficient mass transfer of the supergravity rotating bed reactor, so that the high yield and the high selectivity of the coupling reaction are ensured and meanwhile, the losses of nitride oxides or nitrous acid esters are dramatically reduced, the utilization efficiency of nitride oxides or nitrous acid esters is increased, and the environmental pollution is decreased.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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